molecular formula C14H14N2O4 B8256257 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

Cat. No.: B8256257
M. Wt: 274.27 g/mol
InChI Key: MHNDLCSHJUFPGP-UHFFFAOYSA-N
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Description

3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is a complex organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindolinone precursor with a piperidine derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, antimicrobial properties, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of isoindolinone are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Industry

Industrially, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoindolinone Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds with a piperidine ring and various functional groups.

Uniqueness

The uniqueness of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(5-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-15-12(18)5-4-11(14(15)20)16-7-8-2-3-9(17)6-10(8)13(16)19/h2-3,6,11,17H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNDLCSHJUFPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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